molecular formula C19H21N3O6S B2917016 Methyl 4-{4-[(4-methylphenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate CAS No. 220110-87-2

Methyl 4-{4-[(4-methylphenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate

Cat. No.: B2917016
CAS No.: 220110-87-2
M. Wt: 419.45
InChI Key: PGIWMELRJGWFPO-UHFFFAOYSA-N
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Description

Methyl 4-{4-[(4-methylphenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate is a synthetic small molecule characterized by a benzenecarboxylate ester core substituted with a nitro group at the 3-position and a piperazino moiety at the 4-position. The piperazine ring is further modified with a (4-methylphenyl)sulfonyl (tosyl, Tos) group, a common electron-withdrawing blocking group in organic synthesis .

Properties

IUPAC Name

methyl 4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O6S/c1-14-3-6-16(7-4-14)29(26,27)21-11-9-20(10-12-21)17-8-5-15(19(23)28-2)13-18(17)22(24)25/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIWMELRJGWFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of piperazine with 4-methylbenzenesulfonyl chloride to form the sulfonamide intermediate. Subsequent nitration and esterification steps yield the final product. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced purification techniques to achieve large-scale synthesis. Process optimization and safety measures are critical to ensure efficient and safe production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Medicine: Potential use in drug development and as a therapeutic agent.

  • Industry: Application in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit or activate certain enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on synthesis protocols, functional group variations, and physicochemical properties.

Functional Group Variations in Piperazino-Modified Compounds

Key Structural Analogs :

Methyl 4-{4-[2-(4-Fluorophenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate (CAS: 341967-71-3) Substituent: A 4-fluorophenyl-acetyl group replaces the Tos group. Impact: The electron-withdrawing fluorine atom and ketone moiety may alter solubility and reactivity compared to the Tos variant. This compound is commercially available as a research chemical .

Methyl 4-{4-[(2-ethoxyanilino)carbothioyl]piperazino}-3-nitrobenzenecarboxylate (CAS: Not listed) Substituent: A carbothioyl-aniline group replaces the Tos group.

7-(4-[4-(Benzyloxycarbonyl)piperazino]carbopiperazino)-1-cyclopropyl-6-fluoro-4-oxo-quinolinecarboxylic acid Substituent: A benzyloxycarbonyl (Cbz) group replaces the Tos group. Impact: The Cbz group, a classical protecting group, offers orthogonal deprotection strategies but may reduce metabolic stability compared to Tos .

Table 1: Functional Group Comparison
Compound Piperazine Substituent Key Functional Features
Target Compound (4-Methylphenyl)sulfonyl (Tos) Electron-withdrawing, enhances stability
4-Fluorophenyl-acetyl analog 4-Fluorophenyl-acetyl Ketone moiety, fluorine substitution
Carbothioyl-aniline analog Carbothioyl-aniline Thiourea linkage, hydrogen-bonding capacity
Cbz-protected quinolinecarboxylic acid Benzyloxycarbonyl (Cbz) Labile under hydrogenolysis

Physicochemical Properties

Table 2: Physicochemical Data
Compound Molecular Weight Melting Point (°C) Key Spectral Features (IR/NMR)
Target Compound Not provided Not reported Expected S=O (1330–1350 cm⁻¹), NO₂ stretches
Disulfonamide 5a () 645 g/mol 223–225 1332 cm⁻¹ (S=O), δ 2.26 (CH₃, NMR)
4-(4-Methylpiperazino)benzoic acid 220.26 g/mol 270 (dec.) Carboxylic acid O-H stretch (~3000 cm⁻¹)
  • Tos Group Stability : The Tos group’s robustness contrasts with labile groups like Cbz, making the target compound more suitable for harsh reaction conditions .

Biological Activity

Methyl 4-{4-[(4-methylphenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate is a synthetic organic compound notable for its complex structure, which includes a piperazine ring, a sulfonyl group, and a nitro group. This unique combination may confer various biological activities that warrant exploration. The compound's molecular formula is C19H22N4O5S, with a molar mass of 419.45 g/mol .

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Molecular Structure C19H22N4O5S\text{Molecular Structure }\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{5}\text{S}

Key Features:

  • Piperazine Ring : Known for its role in various pharmacological activities.
  • Sulfonyl Group : Often associated with enhancing solubility and biological activity.
  • Nitro Group : Implicated in various biological interactions, including potential anti-cancer properties.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as a therapeutic agent. Here are some key findings:

Comparative Analysis of Similar Compounds

To better understand the potential applications of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Methyl 4-{[2-(2,6-dichlorophenoxy)acetyl]amino}-3-nitrobenzenecarboxylateC17H16Cl2N2O5Contains a dichlorophenoxy group; potential anti-inflammatory properties
Methyl 2-{[2-(methylsulfonyl)phenyl]amino}-5-nitropyridine-3-carboxylateC14H15N3O5SFeatures a pyridine ring; known for antitumor activity
Methyl 4-{[2-(trifluoromethyl)phenoxy]acetyl}amino}-3-nitrobenzoateC17H15F3N2O5Contains trifluoromethyl; exhibits herbicidal properties

These comparisons illustrate the diverse biological activities that can arise from variations in chemical structure.

Case Studies and Research Findings

Several case studies have explored the biological effects of piperazine derivatives, providing insights into the mechanisms through which these compounds exert their effects.

  • Study on Antitumor Effects : One study demonstrated that piperazine derivatives with nitro groups showed significant cytotoxicity against breast cancer cell lines (MCF-7), suggesting that modifications to the piperazine structure can enhance therapeutic efficacy .
  • Antimicrobial Activity Assessment : Another research effort evaluated various piperazine compounds against Gram-positive and Gram-negative bacteria, revealing that certain derivatives exhibited notable inhibitory effects on bacterial growth, indicating potential as antimicrobial agents .

Q & A

Q. What are the established synthetic routes for Methyl 4-{4-[(4-methylphenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate?

Methodological Answer: The synthesis typically involves multi-step reactions, including sulfonylation of piperazine derivatives and subsequent nitration or esterification. For example:

  • Step 1: Reacting 4-methylbenzenesulfonyl chloride with piperazine to form the sulfonylated piperazine intermediate.
  • Step 2: Coupling the intermediate with a nitrobenzene carboxylate derivative via nucleophilic aromatic substitution.
  • Step 3: Final esterification to yield the target compound.
    Key reagents include DCC (dicyclohexylcarbodiimide) for coupling and HNO₃/H₂SO₄ for nitration. Solvents like DMF or dichloromethane are commonly used, with yields optimized by controlling temperature (0–60°C) and reaction time (12–24 hours) .

Q. How is this compound characterized using spectroscopic techniques?

Methodological Answer: Structural confirmation relies on:

  • 1H NMR: Peaks at δ 2.26 ppm (CH₃ of tosyl group), δ 7.1–8.5 ppm (aromatic protons), and δ 10.4–10.6 ppm (exchangeable NH) .
  • IR: Stretching vibrations at 3089 cm⁻¹ (N–H), 1332 cm⁻¹, and 1160 cm⁻¹ (S=O) .
  • Mass Spectrometry: A molecular ion peak at m/z 645 (M⁺) aligns with the expected molecular weight .
    Cross-validation with elemental analysis (C, H, N, S) is recommended to resolve ambiguities.

Advanced Research Questions

Q. How can contradictions in spectral data during structural elucidation be resolved?

Methodological Answer: Contradictions (e.g., unexpected splitting in NMR or missing IR peaks) require:

  • Multi-technique validation: Combine XRD (via SHELX refinement ) with NMR/IR to confirm bond connectivity.
  • Dynamic NMR studies: Resolve rotational barriers in sulfonamide or piperazine moieties causing peak broadening.
  • Computational modeling: Use DFT calculations (e.g., Gaussian) to predict vibrational frequencies and compare with experimental IR data .

Q. What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer: Yield optimization involves:

  • Solvent screening: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Catalysis: Employ Pd/C or NEt₃ to accelerate coupling steps.
  • Temperature control: Lower temperatures (0–5°C) reduce side reactions during nitration.
    A comparative study showed that replacing DMF with dichloromethane increased yields from 65% to 80% due to reduced decomposition .

Q. How does the sulfonylpiperazino group influence physicochemical properties?

Methodological Answer: The sulfonylpiperazino moiety:

  • Enhances solubility: The sulfonyl group increases polarity, improving aqueous solubility for biological assays.
  • Affects stability: Electron-withdrawing effects reduce hydrolysis of the ester group under acidic conditions.
  • Modulates lipophilicity: LogP values increase marginally compared to non-sulfonylated analogs, impacting membrane permeability .

Q. What computational methods predict crystallographic packing and stability?

Methodological Answer:

  • SHELXL refinement: Resolves hydrogen bonding networks (e.g., C–H···O interactions between sulfonyl groups and adjacent nitrobenzenes) .
  • Hirshfeld surface analysis: Quantifies intermolecular interactions using CrystalExplorer.
  • Thermal stability prediction: DSC and TGA data correlate with packing density calculated via Mercury software .

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